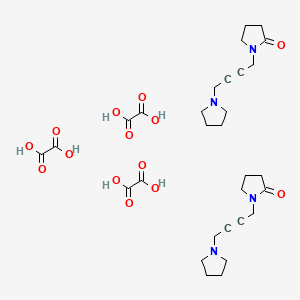
Oxotremorine sesquioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxotremorine sesquioxalate is a compound that acts as a selective muscarinic acetylcholine receptor agonist. It is primarily used in research to study the effects of muscarinic receptor activation, particularly in the context of neurodegenerative diseases like Parkinson’s disease and Alzheimer’s disease .
Preparation Methods
The synthesis of oxotremorine sesquioxalate involves the reaction of oxotremorine with oxalic acid. The reaction typically occurs under controlled conditions to ensure the formation of the sesquioxalate salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control .
Chemical Reactions Analysis
Oxotremorine sesquioxalate undergoes various chemical reactions, including:
Oxidation: Oxotremorine can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert oxotremorine into reduced forms, which may have different biological activities.
Substitution: Substitution reactions involving oxotremorine can lead to the formation of various analogs with modified properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Oxotremorine sesquioxalate has several scientific research applications:
Chemistry: It is used to study the chemical properties and reactivity of muscarinic receptor agonists.
Biology: Researchers use this compound to investigate the role of muscarinic receptors in various biological processes, including neurotransmission and signal transduction.
Medicine: The compound is used in preclinical studies to explore potential therapeutic applications for neurodegenerative diseases, such as Parkinson’s disease and Alzheimer’s disease.
Industry: This compound is used in the development of new drugs targeting muscarinic receptors.
Mechanism of Action
Oxotremorine sesquioxalate exerts its effects by binding to muscarinic acetylcholine receptors, which are G protein-coupled receptors. Upon binding, it activates these receptors, leading to a cascade of intracellular signaling events. This activation can modulate various physiological processes, including neurotransmitter release, ion channel activity, and gene expression. The specific molecular targets and pathways involved depend on the subtype of muscarinic receptor activated .
Comparison with Similar Compounds
Oxotremorine sesquioxalate is unique compared to other muscarinic receptor agonists due to its specific binding affinity and selectivity for certain receptor subtypes. Similar compounds include:
Oxotremorine: The parent compound, which also acts as a muscarinic receptor agonist.
Oxotremorine-M: A derivative with slightly different pharmacological properties.
Pilocarpine: Another muscarinic receptor agonist used in research and clinical settings.
These compounds share similar mechanisms of action but differ in their binding affinities, selectivities, and pharmacokinetic profiles, making this compound a valuable tool for specific research applications.
Properties
CAS No. |
6109-69-9 |
|---|---|
Molecular Formula |
C30H42N4O14 |
Molecular Weight |
682.7 g/mol |
IUPAC Name |
oxalic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one |
InChI |
InChI=1S/2C12H18N2O.3C2H2O4/c2*15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;3*3-1(4)2(5)6/h2*1-2,5-11H2;3*(H,3,4)(H,5,6) |
InChI Key |
OOSKKJWVASATRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC#CCN2CCCC2=O.C1CCN(C1)CC#CCN2CCCC2=O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


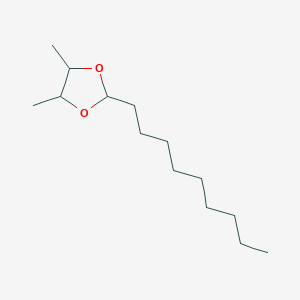
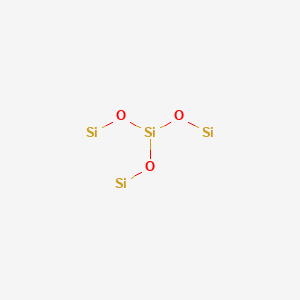

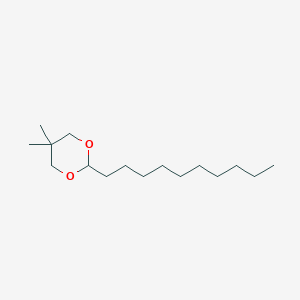
![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)
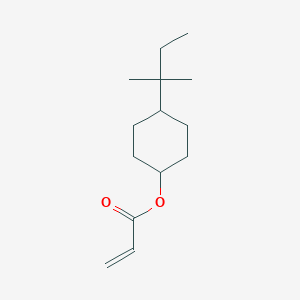
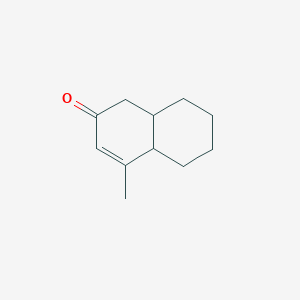
![3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol](/img/structure/B14729208.png)
![4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14729215.png)
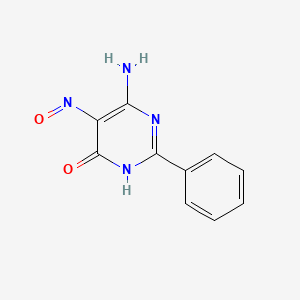
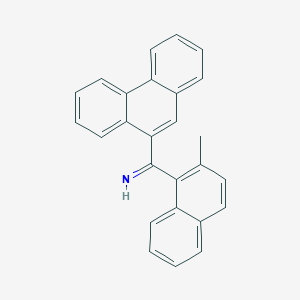
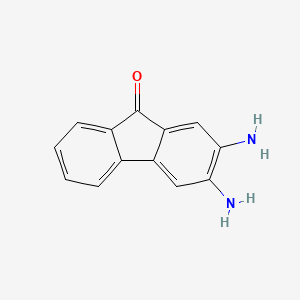
![(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate](/img/structure/B14729225.png)

